1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride
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Overview
Description
1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride is a synthetic compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a difluorophenyl group attached to a propan-2-amine backbone, with additional ethyl and ethylsulfanyl substituents. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorophenyl Intermediate: The synthesis begins with the preparation of the 2,4-difluorophenyl intermediate.
Alkylation: The difluorophenyl intermediate is then subjected to alkylation reactions to introduce the ethyl group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Primary Amines: Formed through reduction reactions.
Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)biguanide hydrochloride: Shares the difluorophenyl group but has a different core structure.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, used in different applications.
Uniqueness
1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and ethylsulfanyl groups, along with the difluorophenyl moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NS.ClH/c1-3-16-12(9-17-4-2)7-10-5-6-11(14)8-13(10)15;/h5-6,8,12,16H,3-4,7,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDYIQJBQGSENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=C(C=C(C=C1)F)F)CSCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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